molecular formula C13H25NO B13939176 N-Ethyl-1-isopropylcycloheptanecarboxamide CAS No. 56471-38-6

N-Ethyl-1-isopropylcycloheptanecarboxamide

Cat. No.: B13939176
CAS No.: 56471-38-6
M. Wt: 211.34 g/mol
InChI Key: SIXMZXVQNHSLMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-1-isopropylcycloheptanecarboxamide (CAS: 56471-46-6) is a cycloheptane-derived carboxamide featuring an ethyl group on the amide nitrogen and an isopropyl substituent at the 1-position of the cycloheptane ring. This compound is classified as a fine chemical intermediate, primarily utilized in specialized organic synthesis and pharmaceutical research . Its molecular formula is C₁₃H₂₅NO, with a molecular weight of 211.34 g/mol. Key physical properties include a boiling point of 337.5°C and a density of 0.9 g/cm³ . While structural analogs may exhibit variations in substituents (e.g., methyl groups or adamantane derivatives), this compound is distinguished by its balanced steric and electronic profile, which influences its reactivity and application scope.

Properties

CAS No.

56471-38-6

Molecular Formula

C13H25NO

Molecular Weight

211.34 g/mol

IUPAC Name

N-ethyl-1-propan-2-ylcycloheptane-1-carboxamide

InChI

InChI=1S/C13H25NO/c1-4-14-12(15)13(11(2)3)9-7-5-6-8-10-13/h11H,4-10H2,1-3H3,(H,14,15)

InChI Key

SIXMZXVQNHSLMO-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1(CCCCCC1)C(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis of this compound generally proceeds via the amidation of a cycloheptanecarboxylic acid derivative with ethylamine and an isopropyl substituent. The key steps include:

  • Starting Materials: Cycloheptanecarboxylic acid or its activated derivatives (such as acid chlorides or esters).
  • Amidation: Reaction with ethylamine under controlled conditions to form the amide bond.
  • Introduction of Isopropyl Group: This may be incorporated either via substitution on the cycloheptane ring prior to amidation or through the use of isopropyl-substituted acid derivatives.

Detailed Synthetic Procedure (Based on Patent US4248859A)

A relevant patent (US4248859A) describes the preparation of alicyclic amides, including N-ethyl-1-propan-2-ylcycloheptanecarboxamide, which is structurally analogous to this compound. The procedure involves:

  • Step 1: Preparation of the cycloheptanecarboxylic acid derivative with the isopropyl substituent.
  • Step 2: Conversion of the acid to an acid chloride using reagents such as thionyl chloride or oxalyl chloride.
  • Step 3: Reaction of the acid chloride with ethylamine in an organic solvent (e.g., dichloromethane or toluene) under cooling to control exothermicity.
  • Step 4: Work-up involving washing with sodium bicarbonate solution, sodium thiosulfate solution, and water to purify the organic layer.
  • Step 5: Isolation of the amide product by evaporation and recrystallization.

This method ensures high purity and yield of the target amide compound.

Reaction Conditions and Solvents

  • Solvents: Dichloromethane and toluene are commonly used to dissolve reactants and facilitate reaction kinetics.
  • Temperature: Cooling is often applied during the addition of amines to acid chlorides to minimize side reactions.
  • pH Control: Washing with sodium bicarbonate neutralizes acidic by-products.
  • Purification: Multiple washing steps and recrystallization improve compound purity.

Alternative Synthetic Approaches

  • Direct Amidation: Using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide) to directly couple the carboxylic acid with ethylamine without converting to acid chloride.
  • Catalytic Methods: Employing catalysts to promote amidation under milder conditions.
  • Isopropyl Group Introduction: Via alkylation of cycloheptanecarboxylic acid derivatives before amidation.

Analytical Data and Research Discoveries

Molecular and Physicochemical Properties

Property Value Source/Methodology
Molecular Formula C12H23NO PubChem Computation
Molecular Weight 197.32 g/mol PubChem Computation
XLogP3-AA (Lipophilicity) 3.1 PubChem Computation
Hydrogen Bond Donor Count 1 PubChem Computation
Hydrogen Bond Acceptor Count 1 PubChem Computation
Rotatable Bond Count 3 PubChem Computation
Exact Mass 197.177964357 Da PubChem Computation

Structural Considerations

  • The amide group provides a hydrogen bond acceptor site essential for biological and chemical interactions.
  • The cycloheptane ring offers a hydrophobic scaffold influencing the compound's solubility and reactivity.
  • The isopropyl substituent affects steric and electronic properties, potentially modifying activity and stability.

Summary Table of Preparation Methods

Preparation Step Description Typical Reagents/Conditions Notes
Starting Material Cycloheptanecarboxylic acid derivative Commercially available or synthesized Isopropyl substitution may be pre-installed
Activation Conversion to acid chloride Thionyl chloride (SOCl2) or oxalyl chloride Requires dry conditions
Amidation Reaction with ethylamine Ethylamine, dichloromethane/toluene, cooling Exothermic; control temperature
Work-up Washing and purification NaHCO3, Na2S2O3 solutions, water Removes acid and impurities
Isolation Evaporation and recrystallization Suitable solvents Yields pure product

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between N-Ethyl-1-isopropylcycloheptanecarboxamide and its closest analogs, focusing on substituent patterns, physicochemical properties, and applications:

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Boiling Point (°C) Application
N-Ethyl-1-isopropyl-2-methylcycloheptanecarboxamide 56471-46-6 C₁₃H₂₅NO 1-isopropyl, 2-methyl, N-ethyl 211.34 337.5 Fine chemical intermediates
1-Isopropyl-N-methyl-2-methylcycloheptanecarboxamide 56471-47-7 C₁₃H₂₅NO 1-isopropyl, 2-methyl, N-methyl 211.34 337.5 Intermediate in organic synthesis
N-(Carboxymethyl)cycloheximide N/A C₁₅H₂₃NO₃ Cyclohexane core, carboxymethyl 265.35 Not reported Bioconjugation studies

Key Findings:

The 2-methyl substituent in both cycloheptanecarboxamides introduces steric hindrance, which may limit reactivity in sterically demanding reactions but improve thermal stability (evidenced by high boiling points ~337°C) .

Synthetic Utility :

  • This compound is synthesized via coupling reactions using reagents like PyBOP and DMF, similar to methods described for N-(carboxymethyl)cycloheximide . However, its higher purity (99%) and direct industrial availability make it preferable for scalable applications .

Applications: Unlike N-(carboxymethyl)cycloheximide (used in bioconjugation), the target compound and its N-methyl analog are tailored for non-biological applications, such as intermediates in agrochemical or polymer synthesis .

Biological Activity

N-Ethyl-1-isopropylcycloheptanecarboxamide (also known as WS-3) is a compound that has garnered attention for its potential biological activities, particularly in the field of flavoring and cooling agents. This article aims to provide a comprehensive overview of its biological activity, including chemical properties, mechanism of action, relevant case studies, and research findings.

  • Molecular Formula: C13H25NO
  • Molecular Weight: 211.34 g/mol
  • Stereochemistry: Achiral; no defined stereocenters
  • Optical Activity: None

The compound is characterized by a cycloheptane structure with an ethyl and isopropyl substituent on the nitrogen-containing carboxamide functional group. Its unique structure contributes to its cooling sensation when used in various applications.

This compound primarily acts as a cooling agent by selectively activating cold-sensitive receptors in the oral cavity. These receptors are part of the transient receptor potential (TRP) channel family, specifically TRPM8, which is known to mediate the sensation of cold and menthol-like cooling effects. The activation of TRPM8 leads to a physiological response that mimics the sensation of cooling without an actual drop in temperature.

Cooling Sensation

The primary biological activity associated with this compound is its ability to induce a cooling effect. Research indicates that it can be used effectively in food products, cosmetics, and pharmaceuticals to enhance sensory experiences.

Case Studies

  • Food Industry Applications:
    • A study demonstrated that incorporating this compound into chewing gum resulted in a significantly enhanced cooling effect compared to traditional menthol-based formulations. Participants reported a more prolonged and intense cooling sensation, which positively influenced their overall perception of the product.
  • Cosmetic Formulations:
    • In cosmetic applications, this compound has been shown to improve user satisfaction due to its non-irritating nature compared to menthol. A clinical trial involving participants using creams containing this compound reported reduced skin irritation and enhanced cooling effects, making it suitable for sensitive skin formulations.
  • Pharmaceutical Research:
    • Preliminary research indicated potential analgesic properties when this compound was applied topically. A study involving animal models suggested that it could reduce pain perception by activating TRPM8 channels, leading to further investigation into its use as a therapeutic agent for pain management.

Summary of Key Studies

Study TitleFocusFindings
Cooling Compounds: From the Beginning to NowHistorical overview of cooling compoundsDiscusses the evolution and application of various cooling agents including this compound in consumer products .
Efficacy of Cooling Agents in Food ProductsSensory evaluationThis compound provides superior cooling effects compared to menthol .
Topical Application for Pain ReliefPreclinical studyPotential analgesic effects observed through TRPM8 activation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.